8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
8-cyclopropyl-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-12-4-3-11-13(17-5-7-20-8-6-17)15-9-16-14(11)18(12)10-1-2-10/h3-4,9-10H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZWSXFSUNFCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=CC3=C2N=CN=C3N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the Knoevenagel condensation, followed by cyclization reactions . For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo further transformations to form the desired pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the transformations .
Major Products
The major products formed from these reactions include unsaturated pyrido[2,3-d]pyrimidine derivatives, reduced analogs, and substituted compounds with potential therapeutic applications .
Scientific Research Applications
Chemical Properties and Structure
8-Cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one is characterized by its unique molecular structure, which includes a pyrido-pyrimidine core. The presence of the cyclopropyl group and morpholine moiety enhances its biological activity. The molecular formula is with a molecular weight of approximately 229.28 g/mol.
Pharmacological Applications
1. Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds, including this compound, exhibit potent antitumor properties. These compounds have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds similar to this have been reported to act as phosphatidylinositol 3-kinase (PI3K) inhibitors, which play a crucial role in cancer signaling pathways .
2. Neuroprotective Effects
The compound has shown promise in neuropharmacology, particularly for its neuroprotective effects. Studies suggest that it may help mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
3. Antimicrobial Properties
There is emerging evidence that pyrido[2,3-d]pyrimidine derivatives possess antimicrobial activity against various pathogens. This application is particularly relevant in the context of increasing antibiotic resistance .
Case Study 1: Antitumor Activity
In a study published on the pharmacological effects of pyrido[2,3-d]pyrimidines, researchers synthesized several derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that this compound demonstrated significant inhibition of tumor cell growth compared to control groups .
Case Study 2: Neuroprotection
Another research effort focused on assessing the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that treatment with this compound led to reduced apoptosis and improved cell viability .
Mechanism of Action
The mechanism of action of 8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as tyrosine kinases and other enzymes involved in cellular signaling pathways . By inhibiting these targets, the compound can disrupt critical processes in cancer cells, bacteria, and viruses, leading to their death or inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological activity and selectivity of pyrido[2,3-d]pyrimidin-7(8H)-ones depend heavily on substituents at key positions (C2, C4, C6, and C8). Below is a comparative analysis of 8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one with structurally related analogs:
Key Observations:
C8 Substituents: The cyclopropyl group in the target compound offers a compact, rigid alternative to bulky groups like PF-04691502’s cyclohexyl. This may reduce off-target interactions while maintaining affinity for hydrophobic pockets . Palbociclib’s piperidinoethyl chain at C8 enhances solubility and interactions with CDK4/6’s allosteric pocket, whereas cyclopropyl may prioritize steric optimization over solubility .
C4 Substituents: Morpholine at C4 (target compound) introduces a polar, hydrogen-bond-accepting group, contrasting with amino (Compound 62) or pyridyl (palbociclib) substituents. This modification could improve membrane permeability or selectivity for kinases with polar active sites . Compound 18a’s morpholinopropylamino linker demonstrates that extended C4 substituents can enhance ZAP-70 inhibition, but direct morpholine substitution (target compound) may simplify synthesis .
Biological Activity: The target compound’s hypothesized kinase inhibition aligns with scaffold trends, but specific data are lacking. In contrast, palbociclib and PF-04691502 have validated nanomolar potencies . Substitution at C6 (e.g., PF-04691502’s 6-methoxypyridinyl) often modulates selectivity; the absence of a C6 group in the target compound may limit its target range .
Synthetic Accessibility :
- The target compound’s synthesis likely follows microwave-assisted routes (65–70% yields) similar to Compound 18a, avoiding the multi-step protocols required for palbociclib .
Research Findings and Implications
- Structure-Activity Relationship (SAR): Morpholine at C4 and cyclopropyl at C8 represent understudied substitution patterns. Comparative studies suggest that C4 morpholine could balance hydrophobicity and polarity better than amino or alkyl groups .
- Kinase Selectivity : Cyclopropyl’s rigidity may favor kinases with compact ATP pockets (e.g., CDKs or MST3/4), whereas bulkier groups (e.g., PF-04691502’s cyclohexyl) target PI3K/mTOR .
- Toxicity Profile: Unlike 4-H analogs, 4-amino/morpholine derivatives show reduced cytotoxicity in normal cells, suggesting improved safety for the target compound .
Biological Activity
8-Cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one is a pyrido-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound belongs to a class of molecules that have shown promise in treating various diseases, including cancers and autoimmune disorders. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 230.26 g/mol
Biological Activity Overview
Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit a range of biological activities, including:
- Antineoplastic Activity : Compounds in this class have been shown to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Certain derivatives can modulate immune responses and reduce inflammation.
- Enzyme Inhibition : They may act as inhibitors for enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase, which are critical in nucleotide synthesis.
The biological activity of this compound is primarily attributed to its ability to bind to specific targets involved in cellular processes. For instance:
- Inhibition of DHFR : This enzyme is crucial for DNA synthesis; thus, its inhibition can lead to reduced cell proliferation in rapidly dividing cells such as cancer cells.
Case Studies
- Anticancer Activity : A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
- Inhibition Studies : Another investigation focused on the compound's ability to inhibit DHFR activity. The compound demonstrated IC values comparable to established DHFR inhibitors, indicating strong potential for therapeutic applications in cancer treatment.
Data Table: Summary of Biological Activities
Q & A
Q. Advanced
- Hydrochloride Salt Formation : Enhances aqueous solubility (e.g., >10 mg/mL in PBS) for cellular assays .
- DMSO Stock Solutions : Limit to ≤0.1% to avoid cytotoxicity artifacts.
- LogP Optimization : Cyclopropyl reduces logP vs. bulkier substituents (e.g., isopropyl), improving membrane permeability .
What computational tools are recommended for modeling its interactions with kinases?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
